molecular formula C10H4F2 B588642 1,4-Diethynyl-2,5-difluorobenzene CAS No. 156016-23-8

1,4-Diethynyl-2,5-difluorobenzene

Cat. No. B588642
M. Wt: 162.139
InChI Key: JPDABRNWPOHMRM-UHFFFAOYSA-N
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Description

“1,4-Diethynyl-2,5-difluorobenzene” is a chemical compound with the molecular formula C10H4F2 . It is an alkyne bearing fluoro group in the phenyl ring .


Synthesis Analysis

The synthesis of “1,4-Diethynyl-2,5-difluorobenzene” involves diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt . The process is highly efficient and can be carried out in a continuous-flow reactor .


Molecular Structure Analysis

The molecular weight of “1,4-Diethynyl-2,5-difluorobenzene” is 162.14 . The InChI code for this compound is 1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H .


Chemical Reactions Analysis

The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls . This suggests that “1,4-Diethynyl-2,5-difluorobenzene” could potentially undergo similar reactions.


Physical And Chemical Properties Analysis

“1,4-Diethynyl-2,5-difluorobenzene” is a solid or semi-solid or lump or liquid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Synthesis and Characterization in Polymer Chemistry

1,4-Diethynyl-2,5-difluorobenzene and its derivatives are used in the synthesis of various polymers. For instance, conjugated polymers synthesized through Sonogashira coupling of specific diethynylbenzene derivatives display significant absorption in specific wavelength ranges and exhibit electron transport characteristics in field-effect transistors (Sajoto et al., 2012). Similarly, platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives exhibit varying degrees of thermal stability and donor–acceptor interactions along their backbone, influenced by the nature of substituents (Khan et al., 2003).

2. Study of Molecular Interactions and Photophysics

The compound has been used to investigate molecular interactions and photophysics. For example, studies on 1,4-diethynyl-2-fluorobenzene in different states revealed insights into the effects of aggregation on the photophysics of diethynylbenzenes (Levitus et al., 2001). In another study, fluorinated distyrylbenzene derivatives were synthesized to understand the impact of fluorine substitution on molecular properties and solid-state arrangement (Renak et al., 1999).

3. Applications in Organic Electronics and Sensing

1,4-Diethynyl-2,5-difluorobenzene derivatives are also significant in the field of organic electronics and sensors. For instance, a fluorescent sensor for Hg2+ was developed based on water-soluble poly(p-phenyleneethynylene) synthesized from diethynylbenzene derivatives, demonstrating high sensitivity and selectivity in aqueous solutions (Li et al., 2010).

4. On-Surface Polymerization Studies

The polymerization of diethynylbenzene derivatives on surfaces like Cu(111) has been studied to understand covalent network formation, a crucial aspect in the development of advanced materials (Eichhorn et al., 2013).

5. Investigation of Radical Intermediates and Reaction Mechanisms

Research on diethynylbenzene intermediates helps in understanding complex chemical processes. For example, studies on the thermolysis of diethynyl olefins and subsequent intermediates provide insights into the kinetics and mechanisms of reactions involving 1,4-dehydrobenzene intermediates (Lockhart et al., 1980; Lockhart & Bergman, 1981) (Lockhart & Bergman, 1981).

Safety And Hazards

The compound is classified as dangerous with hazard statements H225, H315, and H319 . Precautionary measures include avoiding sparks/open flames/hot surfaces and ensuring proper ventilation .

properties

IUPAC Name

1,4-diethynyl-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDABRNWPOHMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1F)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666704
Record name 1,4-Diethynyl-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethynyl-2,5-difluorobenzene

CAS RN

156016-23-8
Record name 1,4-Diethynyl-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
MS Khan, MRA Al-Mandhary, MK Al-Suti… - New Journal of …, 2003 - pubs.rsc.org
A series of 1,4-diethynylbenzene (1) derivatives, H–CC–R–CC–H with R = C6H3NH2 (2), C6H3F (3), C6H2F2-2,5 (4), C6F4 (5), C6H2(OCH3)2-2,5 (6) and C6H2(OnC8H17)2-2,5 (7) …
Number of citations: 56 pubs.rsc.org
JC Collings - 2002 - etheses.dur.ac.uk
A series of selectively fluorinated tolans of the general formulae C(_6)F(_5)-C=CC(_6)H(_4)X and C(_6)H(_5)-C=CC(_6)F(_4)X (where X = I, Br, CI) have been synthesized via …
Number of citations: 6 etheses.dur.ac.uk
XH Wu, S Jin, JH Liang, ZY Li, G Yu, SH Liu - Organometallics, 2009 - ACS Publications
A series of binuclear ruthenium vinyl complexes [RuCl(CO)(PMe 3 ) 3 ] 2 (μ-CHCH−Ar−CHCH) (Ar = C 6 H 4 (6a), C 6 H 3 CH 3 (6b), C 6 H 3 OCH 3 (6c), C 6 H 3 F (6d), C 6 H 3 Cl (…
Number of citations: 60 pubs.acs.org
T Shimura, A Ohkubo, N Matsuda, I Matsuoka… - Chemistry of …, 1996 - ACS Publications
Reaction of Cp‘Co(PPh 3 ) 2 , where Cp‘ = η 5 -cyclopentadienyl (Cp) or η 5 -n-hexylcyclopentadienyl (hexCp), with conjugated diacetylenes, RC⋮C A C⋮CR, where A = p-phenylene, p…
Number of citations: 28 pubs.acs.org
TY Hwu, S Basu, RM Chen, YJ Cheng… - Journal of Polymer …, 2003 - Wiley Online Library
A range of silanylene‐spaced divinylbenzene copolymers (1) and the corresponding monomers (2) have been synthesized by the rhodium‐catalyzed hydrosilylation of the …
Number of citations: 10 onlinelibrary.wiley.com
MA Vorotyntsev, SV Vasilyeva - Advances in colloid and interface science, 2008 - Elsevier
The paper gives a review of publications on polymers with conjugated matrices (PPy, PTh, PAni, hydrocarbon or mixed chains…) which incorporate metallocene complexes (Fe, Ru, Co; …
Number of citations: 86 www.sciencedirect.com
A Sapegin, M Krasavin - Journal of Fluorine Chemistry, 2018 - Elsevier
Research literaturature since 1997 related to the selective chemical transfomations of 1,4-diiodo-2,3,5,6-tetrafluorobenzene (or DITFB, 1), a polyfluorinated building block of major …
Number of citations: 2 www.sciencedirect.com

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